2-[(Benzenesulfonyl)methyl]piperidine hydrochloride
Description
Structural Identity and Classification
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is a well-defined organic compound with the Chemical Abstracts Service registry number 1864016-72-7. The compound exists as the hydrochloride salt of the corresponding free base, which carries the registry number 1133960-18-5. This structural relationship demonstrates the common practice in pharmaceutical chemistry of converting free bases to their more stable and water-soluble salt forms.
The molecular structure of this compound features a piperidine ring substituted at the second position with a methylene group bearing a benzenesulfonyl functionality. The piperidine component represents a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, which is characteristic of saturated heterocyclic systems. The benzenesulfonyl group introduces significant electronic and steric effects that influence the compound's chemical behavior and potential biological activity.
Table 1: Molecular Properties Comparison
| Property | Free Base (CAS: 1133960-18-5) | Hydrochloride Salt (CAS: 1864016-72-7) |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂S | C₁₂H₁₈ClNO₂S |
| Molecular Weight | 239.34 g/mol | 275.79 g/mol |
| SMILES Code | O=S(CC1NCCCC1)(C2=CC=CC=C2)=O | O=S(CC1NCCCC1)(C2=CC=CC=C2)=O.[H]Cl |
| PubChem CID | 15038481 | Not specified |
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound classified as a substituted piperidine derivative bearing a sulfonyl functional group. The InChI key for the free base, NTPRADMDCMTGRQ-UHFFFAOYSA-N, provides a unique digital fingerprint for database searches and structural identification. The presence of the sulfonyl group classifies this compound within the broader category of organosulfur compounds, specifically as a sulfone derivative.
The three-dimensional structure exhibits conformational flexibility typical of piperidine derivatives, with the six-membered ring adopting various chair conformations. The benzenesulfonyl substituent introduces additional conformational considerations due to the rotational freedom around the carbon-sulfur bond and the orientation of the aromatic ring relative to the piperidine framework. This structural complexity contributes to the compound's potential utility in pharmaceutical applications where specific three-dimensional arrangements are crucial for biological activity.
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry has been fundamental to understanding compounds like this compound. Organosulfur chemistry encompasses the study of properties and synthesis of organosulfur compounds, which are organic substances containing sulfur atoms. The field has demonstrated that sulfur-containing compounds exhibit remarkable diversity in their occurrence and properties, ranging from naturally occurring amino acids to synthetic pharmaceutical agents.
Historical perspectives on organosulfur compounds reveal their significance extends back to ancient civilizations, with the Egyptians utilizing sulfur dioxide for bleaching cotton as early as ancient times. This early recognition of sulfur's chemical utility laid the groundwork for modern organosulfur chemistry. The evolution of this field has shown that sulfur shares the chalcogen group with oxygen, selenium, and tellurium, leading to expectations that organosulfur compounds would exhibit similarities with carbon-oxygen, carbon-selenium, and carbon-tellurium compounds.
The classification of organosulfur compounds includes various oxidation states of sulfur, with sulfones representing compounds where sulfur exhibits a +6 oxidation state. In sulfones, represented by the general structure R―S(=O)₂―R′, both R and R′ groups contain carbon atoms bonded to sulfur. The benzenesulfonyl group in this compound exemplifies this structural type, where the sulfur atom forms two double bonds with oxygen atoms and single bonds with the benzene ring and the methylene carbon.
Table 2: Historical Development of Organosulfur Compound Classes
| Compound Class | General Structure | Oxidation State of Sulfur | Historical Significance |
|---|---|---|---|
| Thiols | R-SH | -2 | Early recognition in biological systems |
| Sulfides | R-S-R′ | -2 | Natural occurrence in amino acids |
| Sulfoxides | R-S(=O)-R′ | +4 | Intermediate oxidation products |
| Sulfones | R-S(=O)₂-R′ | +6 | Modern synthetic applications |
The emergence of sulfonyl compounds in pharmaceutical chemistry has been particularly noteworthy. Sulfonic acids and their derivatives have demonstrated remarkable utility as very strong acids, comparable to hydrochloric acid and other mineral acids. The water solubility of sulfonic acid salts, particularly those of linear alkylbenzenesulfonates, has made them valuable as detergents and synthetic surfactants. This historical development provides context for understanding how compounds like this compound fit within the broader framework of organosulfur chemistry.
Recent advances in organosulfur chemistry have highlighted the role of these compounds as activators of cellular defense mechanisms. Studies have shown that organosulfur compounds can function as activators of the Nuclear factor erythroid 2-related factor 2 signaling pathway, demonstrating their potential in oxidative stress-related applications. This modern understanding builds upon the historical foundation of organosulfur chemistry to reveal new applications and mechanisms of action.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research stems from its incorporation of the piperidine ring system, which represents one of the most important synthetic medicinal blocks for drug construction. Piperidine-containing compounds have experienced widespread synthesis and application, with more than 7000 piperidine-related papers published during recent five-year periods according to scientific databases.
The piperidine ring system offers unique advantages in pharmaceutical research due to its structural and conformational properties. As a six-membered heterocycle with one nitrogen atom and five carbon atoms in sp3-hybridized states, piperidine provides a scaffold that can accommodate various substitution patterns while maintaining favorable pharmacokinetic properties. The development of fast and cost-effective methods for synthesizing substituted piperidines has become an important task in modern organic chemistry, reflecting the continued significance of this heterocyclic system.
Recent synthetic approaches to piperidine derivatives have demonstrated remarkable advances in methodology. Palladium-catalyzed hydrogenation techniques have enabled the preparation of functionalized piperidines with high selectivity and broad substrate scope. The interruption of palladium-catalyzed hydrogenation by water has led to piperidinones, allowing for one-pot functionalization of unsaturated intermediates that typically require multiple synthetic steps. These methodological advances directly impact the accessibility of compounds like this compound.
Table 3: Modern Synthetic Approaches to Piperidine Derivatives
| Synthetic Method | Key Features | Advantages | Applications |
|---|---|---|---|
| Palladium-Catalyzed Hydrogenation | High selectivity, broad scope | One-pot functionalization | Pharmaceutical intermediates |
| Rhodium-Catalyzed Reduction | Milder conditions, shorter reaction times | Retention of functional groups | Fluorinated derivatives |
| Intramolecular Cyclization | Formation within single molecule | Stereo- and regioselectivity | Complex ring systems |
| Aza-Prins Reactions | Aldehyde-mediated cyclization | Trans-selectivity | Spiropiperidines |
The incorporation of sulfonyl functionality into piperidine frameworks represents a particularly significant area of research. The electron-withdrawing nature of the sulfonyl group influences the electronic properties of the piperidine nitrogen, potentially affecting basicity and hydrogen bonding capabilities. This electronic modulation can have profound effects on biological activity and pharmacokinetic properties, making sulfonyl-substituted piperidines valuable research targets.
Intramolecular cyclization strategies have provided efficient routes to piperidine derivatives, with reactions proceeding according to Baldwin's rules as established in 1976 and revised in 2016. The formation of piperidines through intramolecular ring closure involves substrates containing nitrogen sources and active sites for cyclization, resulting in new carbon-nitrogen or carbon-carbon bond formation. These synthetic strategies demonstrate the versatility of piperidine chemistry and its continued relevance in heterocyclic compound research.
The pharmacological applications of piperidine derivatives extend across numerous therapeutic areas, reflecting the fundamental importance of this heterocyclic system. The ability to introduce diverse functional groups, such as the benzenesulfonyl substituent found in this compound, provides medicinal chemists with tools to fine-tune molecular properties for specific biological targets. This structural diversity and the associated synthetic accessibility ensure that piperidine derivatives will continue to play central roles in drug discovery and development efforts.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h1-3,7-8,11,13H,4-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSRUCANWDPGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Route
| Step | Reaction Components | Conditions | Product |
|---|---|---|---|
| 1 | Piperidine, CH₂Cl₂ | Room Temp | Activated Piperidine |
| 2 | Activated Piperidine, Benzenesulfonyl Chloride, TEA | 0°C to RT | Sulfonamide Intermediate |
| 3 | Sulfonamide Intermediate, CH₃I, NaH | DMF, 0°C to RT | 2-[(Benzenesulfonyl)methyl]piperidine |
| 4 | 2-[(Benzenesulfonyl)methyl]piperidine, HCl | Ethanol, RT | This compound |
Detailed Synthesis Protocol
Step 1: Activation of Piperidine
Piperidine is often activated by forming a derivative that can easily react with electrophiles. This step may involve the use of a base like sodium hydride to generate a nucleophilic species.
Step 2: Formation of Sulfonamide Intermediate
The activated piperidine derivative is then reacted with benzenesulfonyl chloride in a suitable solvent like dichloromethane or DMF. Triethylamine (TEA) is commonly used as a base to neutralize the HCl byproduct.
Step 3: Introduction of the Methyl Group
The sulfonamide intermediate is then alkylated with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) to introduce the methyl group. This step requires careful control of temperature and reaction conditions to ensure high yield and purity.
Step 4: Conversion to Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt by dissolving it in ethanol and adding hydrochloric acid. The resulting salt is then filtered and dried.
Analysis and Characterization
The synthesized compound is typically characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
- Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.
- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
- Thin Layer Chromatography (TLC) : To assess purity and monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride with related piperidine derivatives:
Key Observations :
- Molecular Weight : The target compound has a lower molecular weight than donepezil, which may improve blood-brain barrier penetration but reduce target specificity .
- Solubility: Hydrochloride salts enhance aqueous solubility across all compounds, but the sulfonyl group may confer additional polarity compared to benzyl or indanone substituents .
Acetylcholinesterase (AChE) Inhibitors
- Donepezil Analogs: Rigid aromatic substituents (e.g., indanone in donepezil) enhance AChE inhibition by fitting into the enzyme’s hydrophobic gorge . The benzenesulfonyl group’s planar geometry may mimic this rigidity but lacks the methoxy groups critical for π-π stacking in donepezil .
- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives: Linear substituents at the 4-position improve potency, suggesting that the 2-position benzenesulfonyl group in the target compound may shift binding modes .
Serotonin Reuptake Inhibitors
- Paroxetine HCl : The 3-[(1,3-benzodioxol-5-yloxy)methyl] substituent in paroxetine optimizes serotonin transporter (SERT) binding. In contrast, the benzenesulfonyl group’s bulkiness may sterically hinder similar interactions .
Biological Activity
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1864016-72-7
- Molecular Formula : C₁₁H₁₄ClN₁O₂S
- Molecular Weight : 251.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as an inhibitor or modulator of specific biological pathways, which can include:
- Histamine Receptor Modulation : Similar compounds have been studied for their ability to act as antagonists at histamine receptors, impacting neurotransmission and inflammatory responses .
- Chemokine Receptor Antagonism : The compound's structural similarity to known chemokine receptor antagonists suggests potential activity against CCR3 and possibly other chemokine receptors, which are involved in immune response and inflammation .
In Vitro Studies
In vitro evaluations have shown that compounds with similar structures exhibit significant biological activities, including:
These studies indicate that modifications in the piperidine structure can enhance receptor affinity and selectivity.
Case Studies
- Histamine H3 Receptor Antagonists : A series of piperidine derivatives were synthesized and tested for their ability to inhibit H3 receptors. One compound demonstrated a nanomolar affinity, suggesting that structural modifications can lead to increased potency .
- CCR3 Antagonists : Research on benzyl-piperidines has revealed that introducing specific substituents can significantly enhance the binding affinity for CCR3, making these compounds promising candidates for treating allergic and inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of a benzenesulfonyl group is crucial for the biological activity of these piperidine derivatives. Variations in substituents on the piperidine ring affect both affinity and selectivity towards different receptors.
Key Findings:
- The introduction of larger or more polar substituents on the benzene ring can enhance interactions with target receptors.
- Compounds lacking the benzenesulfonyl group showed diminished activity, highlighting its importance in maintaining biological function.
Q & A
Basic: What synthetic routes are available for preparing 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves two key steps: (1) formation of the piperidine intermediate and (2) sulfonylation.
- Piperidine Intermediate : Start with a substituted piperidine (e.g., 4-methylpiperidine). Hydrogenation of pyridine derivatives using catalysts like Pd/C under H₂ gas is common for generating saturated piperidine rings .
- Sulfonylation : React the piperidine intermediate with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to introduce the benzenesulfonyl group. Optimize temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) to minimize side reactions like over-sulfonylation .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and piperidine backbone (CH₂ signals at δ 1.5–3.0 ppm). Compare with reference data from PubChem or NIST .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with C₁₃H₁₈ClNO₂S.
- HPLC/UPLC : Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .
- Melting Point : Confirm consistency with literature values (e.g., ~200–220°C for similar piperidine hydrochlorides) .
Advanced: How can researchers investigate the compound’s mechanism of action in enzymatic or receptor-binding assays?
Answer:
- Target Identification : Perform high-throughput screening (HTS) against kinase or protease libraries. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) .
- Enzyme Inhibition Assays : For acetylcholinesterase (AChE) studies, use Ellman’s method (DTNB reagent) to quantify inhibition kinetics (IC₅₀, Ki). Compare with donepezil derivatives, which share piperidine-based structural motifs .
- Molecular Docking : Utilize software like AutoDock Vina to model interactions between the sulfonyl group and catalytic sites (e.g., AChE’s peripheral anionic site). Validate with mutagenesis studies .
Advanced: What strategies mitigate instability during storage or experimental use?
Answer:
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the sulfonyl group .
- In-Use Stability : Prepare fresh solutions in degassed solvents (e.g., DMSO or PBS) to avoid oxidation. For long-term assays, add stabilizers like BHT (0.01%) .
- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., desulfonylated piperidine) .
Advanced: How can computational modeling predict this compound’s pharmacokinetic or toxicological profile?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The benzenesulfonyl group may reduce CNS penetration due to high polarity .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict acute oral toxicity (LD₅₀) and hepatotoxicity. Cross-reference with experimental data from SDSs (e.g., acute toxicity: LD₅₀ > 300 mg/kg in rats) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and solution preparation .
- Exposure Response : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and monitor for respiratory irritation .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, serum concentration). Validate with positive controls (e.g., known AChE inhibitors) .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan. Adjust for variables like compound purity (HPLC data) or solvent effects (DMSO vs. saline) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
